

An In-depth Technical Guide to the Chemical Structure of Apritone

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Compound of Interest

Compound Name: Apritone

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of **Apritone**. It includes detailed experimental protocols for its synthesis and for assessing its biological activity related to bacterial membrane permeability. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams.

Chemical Identity and Structure

Apritone, known chemically as 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]cyclopentan-1-one, is a synthetic fragrance ingredient valued for its characteristic ripe apricot and peach aroma.^{[1][2]} Its chemical structure consists of a five-membered cyclopentanone ring substituted with a ten-carbon geranyl-derived side chain that contains two double bonds.^[2] The trans, or (E)-isomer, is the form predominantly used in the fragrance industry.

Table 1: Chemical Identifiers for **Apritone**

Identifier	Value
IUPAC Name	2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]cyclopentan-1-one
CAS Number	68133-79-9
Molecular Formula	C ₁₅ H ₂₄ O ^[3]
Molecular Weight	220.35 g/mol ^[3]
Canonical SMILES	<chem>CC(=CCCC(=CCC1CCCC1=O)C)C</chem>
Isomeric SMILES	<chem>CC(=CCC/C(=C/CC1CCCC1=O)/C)C</chem>
InChI	InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3/b13-10+
InChIKey	ZNSALEJHPSBXDK-JLHYYAGUSA-N

Physicochemical and Spectroscopic Data

Apritone is a colorless to pale yellow liquid with a fruity odor.^{[3][4]} It is insoluble in water but soluble in alcohol.^{[3][4]} A summary of its key physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of **Apritone**

Property	Value
Appearance	Colorless to pale yellow liquid[3][4]
Boiling Point	310.79 °C (EPI 4.0)[3]
Flash Point	282 °F (CC)[3]
Density	0.911 - 0.916 g/cm ³ @ 25 °C[5]
Refractive Index	1.482 - 1.489 @ 20 °C[5]
Vapor Pressure	0.0009 mmHg @ 20 °C[3]
log P	5.15
Solubility	Insoluble in water; soluble in alcohol[3][4]

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of **Apritone**.

Infrared (IR) Spectroscopy: The IR spectrum of **Apritone** would exhibit a strong absorption band characteristic of a ketone carbonyl group (C=O) around 1740 cm⁻¹. Other significant peaks would include those for C-H stretching of alkanes (around 2850-2960 cm⁻¹) and alkenes (=C-H stretching around 3020-3100 cm⁻¹), and C=C stretching of the alkene groups (around 1650 cm⁻¹).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum would be complex, with signals corresponding to the various protons in the cyclopentanone ring and the geranyl side chain. Key signals would include those for the vinyl protons on the two double bonds and the methyl groups.
- ¹³C NMR:** The carbon NMR spectrum would show distinct signals for the carbonyl carbon (in the range of 205-220 ppm), the sp² carbons of the double bonds (around 110-150 ppm), and the sp³ carbons of the cyclopentanone ring and the alkyl chain (in the aliphatic region).[7][8]

Mass Spectrometry (MS): The mass spectrum of **Apritone** would show a molecular ion peak (M^+) at m/z 220. The fragmentation pattern would be complex due to the presence of the ketone and the alkene functionalities, with characteristic losses of alkyl fragments from the side chain.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

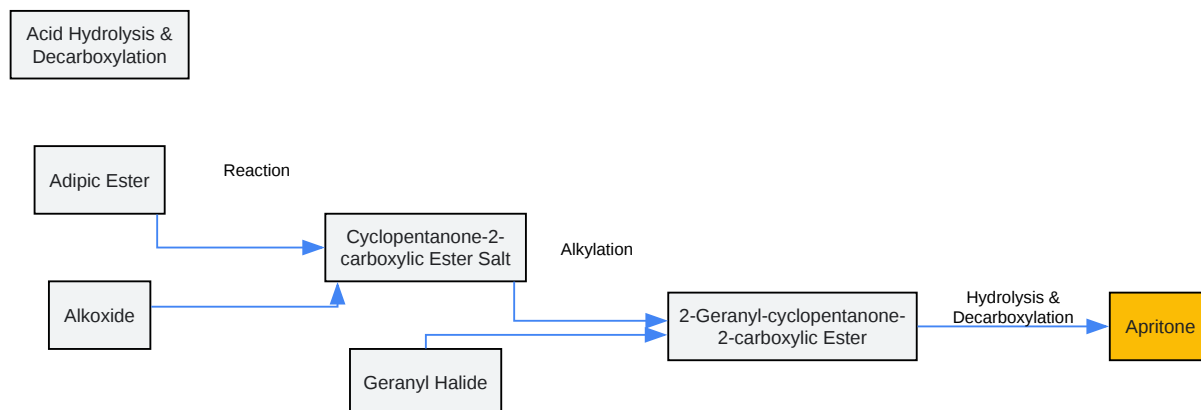
Synthesis of Apritone

A general method for the synthesis of 2-substituted cyclopentanones, which can be adapted for **Apritone**, involves the alkylation of a cyclopentanone-2-carboxylic ester followed by hydrolysis and decarboxylation.[\[13\]](#)

Experimental Protocol: Synthesis of 2-Alkyl-Cyclopentanone (General Procedure)

This protocol is based on a general method for the preparation of 2-substituted cyclopentanones and would need to be optimized for the specific synthesis of **Apritone** using a suitable geranyl halide.

- **Formation of the Cyclopentanone-2-carboxylic Ester Salt:** An adipic ester is reacted with an alkoxide (e.g., sodium methoxide) in an inert solvent (e.g., toluene). The alcohol formed during the reaction is removed by distillation.[\[13\]](#)
- **Alkylation:** The resulting salt of the cyclopentanone-2-carboxylic ester is then alkylated without isolation by adding an appropriate alkylating agent, such as geranyl bromide or geranyl chloride.[\[13\]](#)
- **Hydrolysis and Decarboxylation:** After the alkylation is complete, the inert solvent is distilled off. A strong aqueous acid (e.g., sulfuric acid) is added to the residue, and the mixture is refluxed. This step hydrolyzes the ester and promotes decarboxylation to yield the 2-substituted cyclopentanone.[\[13\]](#)
- **Isolation and Purification:** The final product, **Apritone**, can be isolated from the reaction mixture by azeotropic distillation.[\[13\]](#) Further purification can be achieved by distillation or column chromatography.



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Caption: General synthesis workflow for 2-substituted cyclopentanones.

Biological Activity: Enhancement of Bacterial Membrane Permeability

Apritone has been shown to enhance the susceptibility of bacteria, such as *Staphylococcus aureus* and *Escherichia coli*, to certain antibiotics.^[14] This effect is attributed to its ability to disrupt the cytoplasmic membrane, thereby increasing its permeability to other antimicrobial compounds.^{[1][14]}

Experimental Protocols

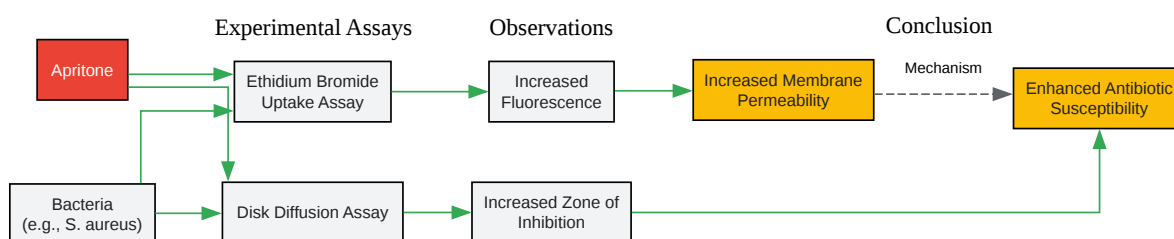
The following protocols are based on the study by Brehm-Stecher and Johnson (2003).^[14]

- Prepare agar plates seeded with the test bacterium (e.g., *Staphylococcus aureus*).
- Apply paper disks impregnated with a standard amount of an antibiotic (e.g., ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, or vancomycin) to the surface of the agar.^[15]
- To test the effect of **Apritone**, incorporate it into the agar at various concentrations.

- Incubate the plates under appropriate conditions.
- Measure the diameter of the zone of inhibition around each antibiotic disk. An increased zone of inhibition in the presence of **Apritone** indicates enhanced antibiotic susceptibility.

This assay uses the fluorescent dye ethidium bromide, which is generally impermeant to cells with intact membranes but fluoresces upon intercalating with DNA inside cells with compromised membranes.[16][17][18][19][20]

- Grow the test bacterium (e.g., *Lactobacillus fermentum*) to a specific cell density in a suitable broth medium.[14]
- Harvest the cells by centrifugation, wash them, and resuspend them in a neutral phosphate buffer to a concentration of approximately 10^7 CFU/mL.[14]
- Treat the cell suspension with **Apritone** (e.g., at a final concentration of 0.5 mM) and ethidium bromide (e.g., 15 μ M).[14] A control group should be treated with the solvent for **Apritone** (e.g., ethanol) instead.
- Incubate the suspensions at room temperature (e.g., 25°C).[14]
- At various time points (e.g., 0, 5, and 40 minutes), analyze the fluorescence of the cell suspension using a flow cytometer. An increase in fluorescence in the **Apritone**-treated cells compared to the control indicates an increase in membrane permeability.[1][14]



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Caption: Experimental workflow to determine the effect of **Apritone** on bacteria.

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